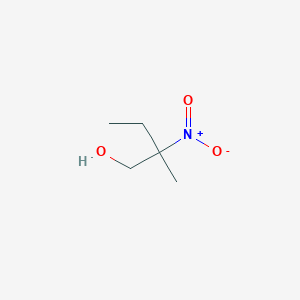

2-Methyl-2-nitrobutan-1-ol

説明

2-Methyl-2-nitrobutan-1-ol is a nitro-alcohol compound characterized by a tertiary carbon atom bearing both a hydroxyl (-OH) and a nitro (-NO₂) group. Its molecular structure (C₅H₁₁NO₃) consists of a four-carbon chain with a methyl branch at position 2, where the nitro and hydroxyl groups are co-located.

特性

CAS番号 |

77392-55-3 |

|---|---|

分子式 |

C5H11NO3 |

分子量 |

133.15 g/mol |

IUPAC名 |

2-methyl-2-nitrobutan-1-ol |

InChI |

InChI=1S/C5H11NO3/c1-3-5(2,4-7)6(8)9/h7H,3-4H2,1-2H3 |

InChIキー |

SEAMRWZKMYUKOI-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(CO)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

2-Methylbutan-1-ol

- Structure : A primary alcohol with a hydroxyl group at position 1 and a methyl branch at position 2.

- Key Differences : Lacks the nitro group, resulting in lower polarity and reduced oxidative/reductive reactivity compared to 2-methyl-2-nitrobutan-1-ol. Primary alcohols like this are more susceptible to oxidation than tertiary nitro-alcohols .

2-Amino-2-ethylbutan-1-ol

- Structure: Features an amino (-NH₂) group instead of nitro at position 2.

- Key Differences: The amino group is electron-donating, enhancing basicity and nucleophilicity, whereas the nitro group is electron-withdrawing, increasing acidity and electrophilic character. Safety data for amino-alcohols highlight flammability risks and recommendations for fire suppression using alcohol-resistant foam , but nitro derivatives may pose additional hazards (e.g., explosive decomposition under heat).

2,3-Dimethylbutan-2-ol

- Structure : A tertiary alcohol with methyl groups at positions 2 and 3.

- Key Differences: Tertiary alcohols exhibit resistance to oxidation, similar to 2-methyl-2-nitrobutan-1-ol.

Physical and Chemical Properties (Inferred)

†Estimated based on nitro/amino analogs. ‡Reported range from alcohol databases .

Data Tables

Table 1: Structural Comparison of Analogous Compounds

| Compound | Branch Position | Functional Groups | Classification |

|---|---|---|---|

| 2-Methyl-2-nitrobutan-1-ol | C2 | -OH, -NO₂ | Tertiary nitro-alcohol |

| 2-Methylbutan-1-ol | C2 | -OH | Primary alcohol |

| 2-Amino-2-ethylbutan-1-ol | C2 | -OH, -NH₂ | Tertiary amino-alcohol |

| 2,3-Dimethylbutan-2-ol | C2, C3 | -OH | Tertiary alcohol |

Table 2: Key Inferred Properties

| Property | 2-Methyl-2-nitrobutan-1-ol | 2-Methylbutan-1-ol | 2-Amino-2-ethylbutan-1-ol |

|---|---|---|---|

| Polarity | High (nitro + hydroxyl) | Moderate | Moderate (amino + hydroxyl) |

| Acidity (pKa) | ~8–10† | ~16–18‡ | ~9–11† |

| Thermal Stability | Low (risk of decomposition) | High | Moderate |

†Estimated based on functional group chemistry. ‡Typical for primary alcohols .

Research Findings and Implications

- Synthetic Utility: The nitro group in 2-methyl-2-nitrobutan-1-ol offers pathways for reduction to amines or nitration reactions, unlike alcohols or amino-alcohols.

- Safety Protocols: While amino-alcohols require flammability management , nitro derivatives demand additional precautions against explosive hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。